3,5-Dibenzyloxybenzyl Bromide
Overview
Description
3,5-Dibenzyloxybenzyl Bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds with bromobenzyl moieties and substituted benzyl bromides are mentioned, which can provide insights into the chemical behavior and properties of similar structures. For instance, 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide are discussed as potential building blocks for dendritic materials due to their structural properties . Additionally, the antimicrobial activities of a dibutyltin(IV) complex with a related bromobenzylidene structure are reported .
Synthesis Analysis
The synthesis of related bromobenzyl compounds involves multiple steps, including bromination, demethylation, reduction, and etherification, as demonstrated in the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether . The total yield of this process was reported to be 60%, indicating a moderately efficient synthesis pathway. The synthesis of other bromobenzyl derivatives, such as the dibutyltin(IV) complex, involves the reaction of a bromobenzylidene thiocarbohydrazide with dibutyltin oxide in refluxing benzene-toluene .
Molecular Structure Analysis
The molecular structure of bromobenzyl derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, the structure of a dibutyltin(IV) complex was determined to crystallize in the monoclinic space group P21/c . Additionally, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated using both experimental and theoretical methods, including Hartree–Fock and density functional theory calculations .
Chemical Reactions Analysis
The reactivity of bromobenzyl compounds can be quite specific, as seen in the selective modification of tryptophan and cysteine by water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts derived from bromobenzyl halides . The chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester also demonstrates the potential for forming monosubstitution adducts and complex reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl derivatives can be diverse. For instance, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical effects of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using density functional theory, revealing significant nonlinear optical properties . The antimicrobial activities of bromobenzylidene compounds also highlight their potential biological relevance . Additionally, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds emphasizes the importance of hydrogen bonding in the interaction of these compounds .
Scientific Research Applications
Structural Properties and Synthesis
- Structural Analysis and Synthesis for Dendritic Materials : 3,5-Dimethoxybenzyl bromide, a related compound to 3,5-Dibenzyloxybenzyl Bromide, has been studied for its structural properties and potential use as a building block in the synthesis of dendritic materials (Pan et al., 2005).
Polymer Science
- Convergent Approach to Dendritic Macromolecules : The compound has applications in the development of topological macromolecules based on dendritic fragments. These applications are significant in the creation of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Photoresponsive Materials
- Photoresponsive Behavior in Novel Dyes : Another derivative, 3,5-Didodecylbenzyl bromide, was used to synthesize a new azo-modified perylene bisimide dye. The study of this dye under UV irradiation reveals insights into photoresponsive behaviors, which are crucial in the development of materials that respond to light stimuli (Xin, 2013).
Biochemical Research
- Protein Research and Modification : In biochemical research, derivatives of benzyl bromide, similar to 3,5-Dibenzyloxybenzyl Bromide, have been used to study proteins. These compounds can modify specific amino acids like tryptophan, helping in the understanding of protein structure and function (Horton, Kelly, & Koshland, 1965).
Molecular Chemistry
- Chemical Reactions and Molecular Interactions : The reactions of compounds like 3,5-Dibenzyloxybenzyl Bromide have been explored in various molecular chemistry contexts. For instance, studies on benzyl chloride's reaction with sodium sulfide in phase transfer catalytic systems have implications for understanding the properties and reactivities of similar compounds (Ido et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYJGAUAQXYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375482 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibenzyloxybenzyl Bromide | |
CAS RN |
24131-32-6 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(benzyloxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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